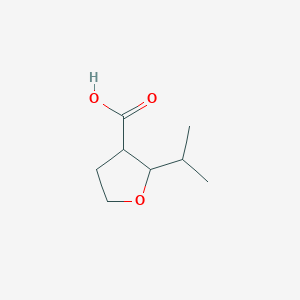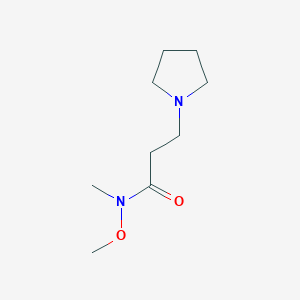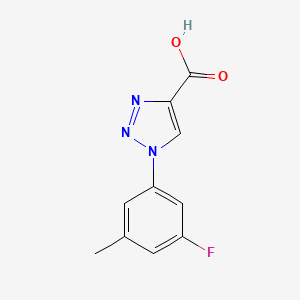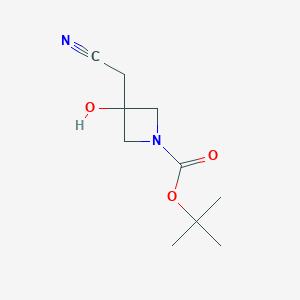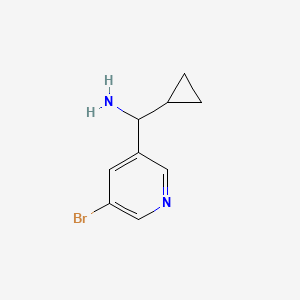amine CAS No. 1506414-62-5](/img/structure/B1380250.png)
[(4-Bromo-2,6-difluorophenyl)methyl](ethyl)amine
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and characterization of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc .Applications De Recherche Scientifique
Copper-Catalyzed N-Formylation of Amines
The use of ethyl bromodifluoroacetate as an N-formylating agent in copper-catalyzed N-formylation of amines demonstrates the utility of bromo- and difluoro-substituted compounds in facilitating N-formylation reactions. This process allows for the efficient production of N-formamides from various amines, including primary, secondary, cyclic, arylamines, and aliphatic amines, with moderate to excellent yields (Xiao-fang Li et al., 2018).
Amination Reactions
Research involving heterocyclic halogeno compounds with nucleophiles has shown the versatility of such compounds in amination reactions. These reactions not only lead to the formation of amino compounds but can also involve transformations that result in ring modifications, indicating the potential for creating diverse heterocyclic structures (H. Plas et al., 2010).
Ligand Synthesis for Metal Complexes
Sterically demanding iminopyridine ligands have been synthesized, showcasing the role of bromo- and difluoro-substituted compounds in creating ligands for metal complexation. These ligands, through a series of condensation and coupling reactions, demonstrate their application in ethylene polymerization and oligomerization processes, highlighting their importance in catalysis (T. Irrgang et al., 2007).
Electrophilic Amination
The electrophilic amination of dibromopyridines with potassium amide in liquid ammonia has been studied, further illustrating the chemical versatility of bromo- and difluoro-substituted compounds. Such reactions emphasize the compound's role in nucleophilic substitution reactions leading to diaminopyridines or related structures (J. Streef et al., 2010).
Mécanisme D'action
Target of Action
It’s structurally similar to azobenzenes , which are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
It’s structurally related to azobenzenes , which are known to undergo photoisomerization . This process involves a rapid change from trans to cis configuration upon exposure to light, which can trigger various biological responses .
Biochemical Pathways
Given its structural similarity to azobenzenes , it may influence pathways related to light-responsive biological processes
Result of Action
Its structural similarity to azobenzenes suggests that it may exhibit photoactive properties . In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for ortho-fluoroazobenzene . This suggests that the compound may undergo structural changes in response to light, potentially influencing cellular processes .
Action Environment
The action of (4-Bromo-2,6-difluorophenyl)methylamine may be influenced by various environmental factors. For instance, the compound’s photoactivity suggests that light exposure could significantly affect its behavior . Additionally, the compound’s crystalline state appears to inhibit photo-induced structural reorganization , suggesting that the physical environment could also play a role in modulating its activity.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-bromo-2,6-difluorophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2N/c1-2-13-5-7-8(11)3-6(10)4-9(7)12/h3-4,13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFJPESKMWECOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




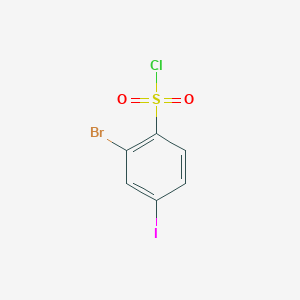
![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)
